

# Initial Toxicity Screening of Oxysophocarpine: A Technical Guide

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## Compound of Interest

Compound Name: Oxysophocarpine

Cat. No.: B15607571

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Disclaimer: This document summarizes the currently available public information regarding the initial toxicity screening of **Oxysophocarpine**. Direct and comprehensive toxicological studies on **Oxysophocarpine** are limited. Therefore, data from related compounds and extracts from its primary source, *Sophora flavescens*, are included to provide a preliminary assessment. All data presented should be interpreted with caution and are not a substitute for dedicated, compound-specific toxicity studies.

## Introduction

**Oxysophocarpine** is a quinolizidine alkaloid extracted from the medicinal plant *Sophora flavescens*. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. As with any compound under investigation for therapeutic use, a thorough evaluation of its safety profile is paramount. This technical guide provides a consolidated overview of the initial toxicity screening of **Oxysophocarpine**, drawing from available in vitro data and in vivo studies on related compounds and extracts.

## Acute Systemic Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common endpoint for such studies.

## Data Summary:

To date, no public studies have explicitly reported the LD50 of isolated **Oxysophocarpine** in rodent models. However, studies on extracts from *Sophora flavescens*, which contains **Oxysophocarpine**, provide some insight into its acute toxicity profile.

Table 1: Acute Oral Toxicity Data for *Sophora flavescens* Extracts

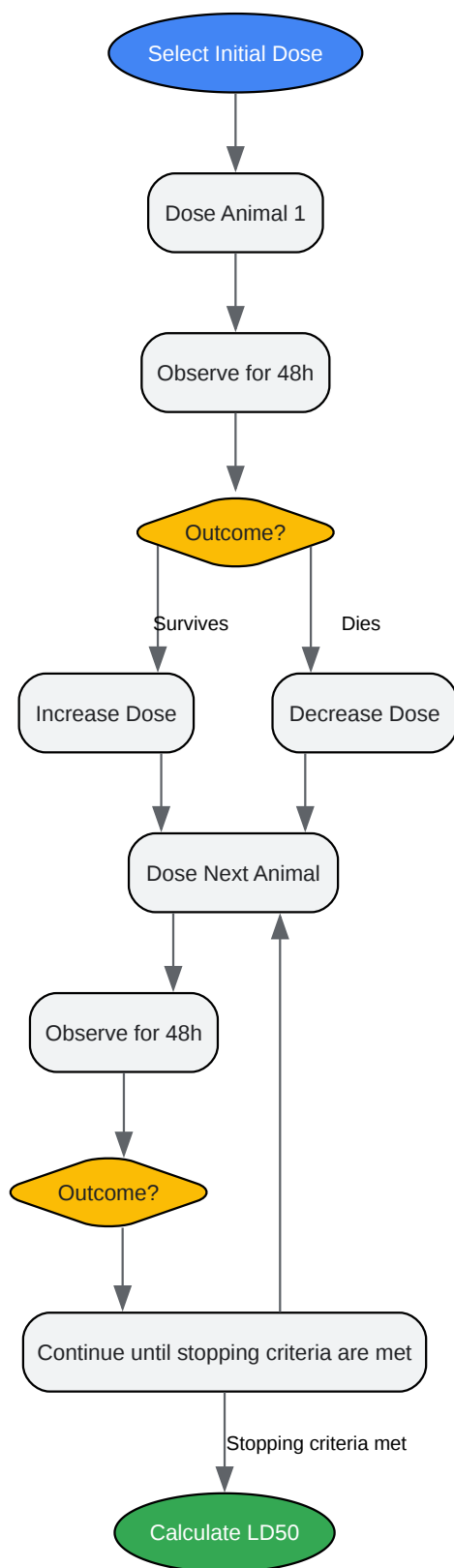
Test Substance	Animal Model	Route of Administration	LD50 (mg/kg)	Observations
Flavonoid-rich extract of <i>Sophora flavescens</i> (SFEA)	Kunming (KM) mice	Oral	> 9000	No mortality or clinical signs of toxicity were observed. No abnormal changes in body weight or food consumption patterns were noted. <a href="#">[1]</a>
Total matrine (alkaloid mixture) from <i>Sophora flavescens</i>	Formosan subterranean termites	Topical	12.3 µg/insect (24h)	This study highlights the insecticidal properties of the alkaloids. <a href="#">[2]</a>
Matrine	Formosan subterranean termites	Topical	8.6 µg/insect (24h)	Matrine, a related alkaloid, showed significant toxicity in this model. <a href="#">[2]</a>

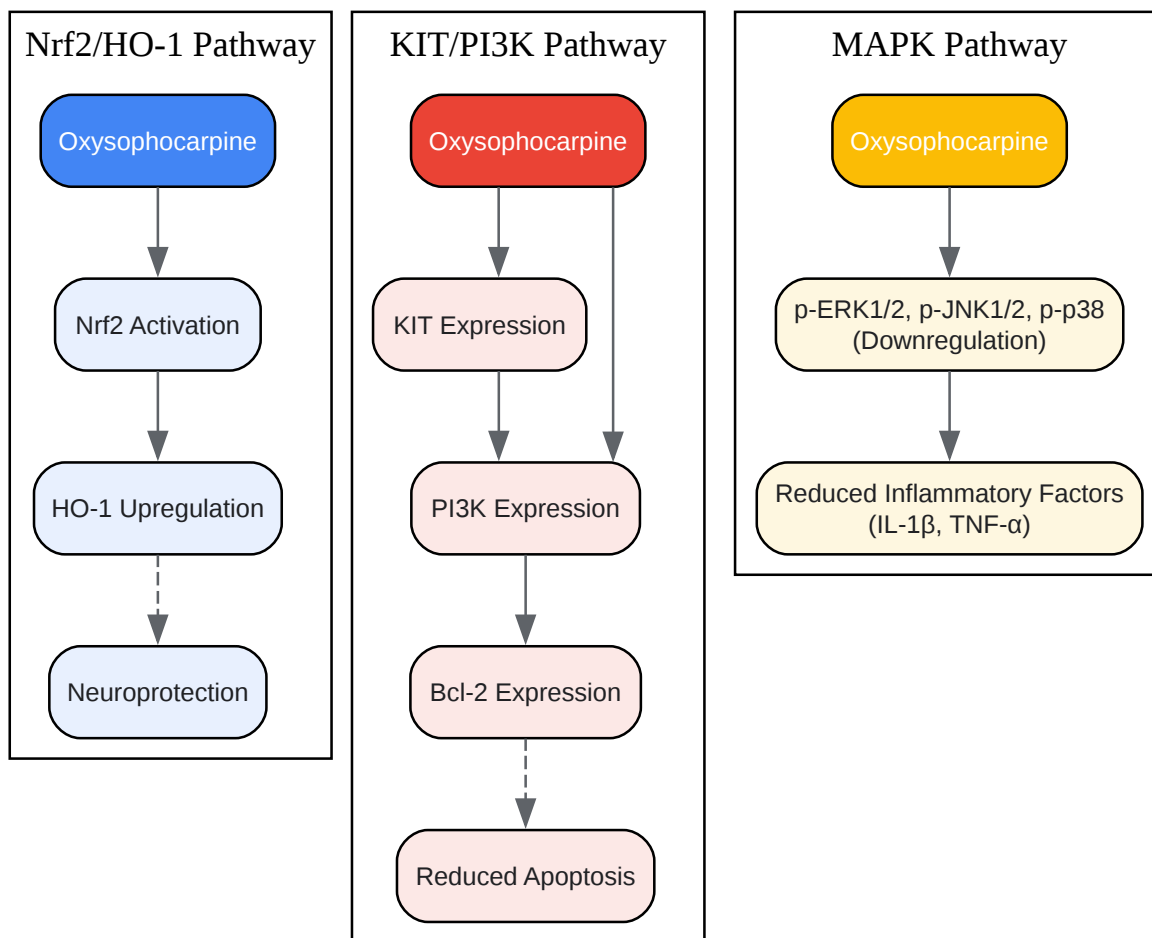
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - as per OECD Guideline 425)

This method is a sequential dosing approach that minimizes the number of animals required.

- **Animal Model:** Typically, female rats or mice are used as they are often slightly more sensitive.
- **Housing and Acclimatization:** Animals are housed in standard conditions ( $22 \pm 3^{\circ}\text{C}$ , 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days before dosing.
- **Fasting:** Animals are fasted overnight prior to dosing, with water provided ad libitum.
- **Dose Administration:** The test substance is administered orally via gavage. The initial dose is selected based on available data or in silico predictions.
- **Sequential Dosing:**
  - One animal is dosed at the selected level.
  - If the animal survives for 48 hours, the next animal is dosed at a higher level (using a predefined dose progression factor).
  - If the animal dies or shows signs of severe toxicity, the next animal is dosed at a lower level.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes for up to 14 days.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the observation period.
- **LD50 Calculation:** The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.

Diagram: Workflow for Acute Oral Toxicity Study (Up-and-Down Procedure)





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## References

- 1. Acute and 13 weeks subchronic toxicological evaluation of the flavonoid-rich extract of *Sophora flavescens* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifeedant activity and acute and residual toxicity of alkaloids from *Sophora flavescens* (leguminosae) against formosan subterranean termites (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

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